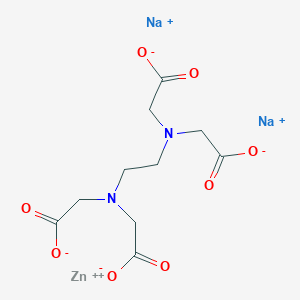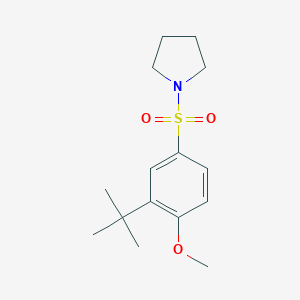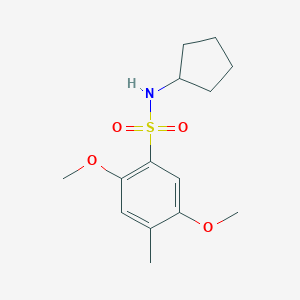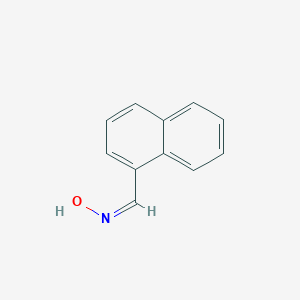![molecular formula C15H14FNO3S B224775 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of indoline and is also known as FSBI.
Mecanismo De Acción
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. It has also been observed to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been observed to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline. One potential direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis for better solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully realize its potential in various fields.
Métodos De Síntesis
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline involves the reaction of 5-fluoro-2-methoxyaniline with 4-bromo-1,2-dimethoxybenzene under basic conditions to obtain 5-(4-bromo-1,2-dimethoxyphenyl)-2-methoxyaniline. This intermediate is then reacted with indoline-2-sulfonic acid chloride to obtain this compound.
Aplicaciones Científicas De Investigación
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.
Propiedades
Fórmula molecular |
C15H14FNO3S |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 |
Clave InChI |
RNRFTQXOMRRGPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)











![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)